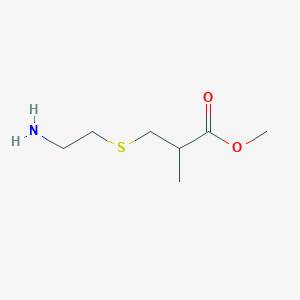
Methyl 3-((2-aminoethyl)thio)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate is an organic compound with the molecular formula C6H13NO2S This compound is characterized by the presence of an aminoethyl group attached to a sulfanyl group, which is further connected to a methylpropanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate typically involves the reaction of 3-mercaptopropanoic acid with 2-aminoethanol, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with target molecules, while the sulfanyl group can participate in redox reactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-[(2-aminoethyl)sulfanyl]propanoate: Similar structure but lacks the additional methyl group on the propanoate backbone.
Ethyl 3-[(2-aminoethyl)sulfanyl]propanoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-[(2-aminoethyl)sulfanyl]butanoate: Similar structure but with a butanoate backbone instead of a propanoate backbone.
Uniqueness
Methyl 3-[(2-aminoethyl)sulfanyl]-2-methylpropanoate is unique due to the presence of both an aminoethyl group and a sulfanyl group attached to a methylpropanoate backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C7H15NO2S |
|---|---|
Molecular Weight |
177.27 g/mol |
IUPAC Name |
methyl 3-(2-aminoethylsulfanyl)-2-methylpropanoate |
InChI |
InChI=1S/C7H15NO2S/c1-6(7(9)10-2)5-11-4-3-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
GUZSQWDPKURGJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CSCCN)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















